molecular formula C17H20N2OS B1335295 2-amino-N-benzyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 588678-91-5

2-amino-N-benzyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B1335295
M. Wt: 300.4 g/mol
InChI Key: NOEZCXXBPYBIQW-UHFFFAOYSA-N
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Description

The compound 2-amino-N-benzyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. This particular derivative is part of a broader class of compounds that have been synthesized and studied for their potential pharmacological activities, including antiarrhythmic, serotonin antagonist, and antianxiety effects .

Synthesis Analysis

The synthesis of thiophene derivatives, such as the compound , typically involves initial reactions with various organic reagents. For instance, the synthesis of related compounds has been reported using 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide as a starting material, reacting with different reagents to yield a series of novel derivatives . The synthesis process is monitored using techniques like thin-layer chromatography (TLC), and the purity of the substances is often confirmed to be over 95% using high-performance liquid chromatography (HPLC) .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by spectroscopic methods such as infrared (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry (MS). These techniques help confirm the structure of the newly synthesized compounds . Crystal structure analysis is also a crucial part of understanding these molecules, as it provides detailed information about the arrangement of atoms within the crystal lattice and the stabilization of the structure through intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including condensation with aromatic aldehydes to form azomethine derivatives. The reactivity of these compounds can be influenced by the substituents present on the aromatic core, affecting the completeness of the reaction . The chemical reactions are typically carried out in solvents like ethanol and monitored to ensure the desired product is obtained .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. The presence of functional groups such as amino, methyl, and carboxamide groups can significantly influence these properties. The compounds' acute toxicity is assessed through LD50 determination, and their pharmacological activities are compared with standard drugs like procaine amide, lidocaine, diazepam, and buspirone . The crystal structure contributes to the understanding of the compound's stability and potential interactions in biological systems .

Scientific Research Applications

Antibacterial and Antifungal Properties The derivatives of 2-amino-N-benzyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit significant antibacterial and antifungal activities. These properties are observed in compounds with variations in their molecular structure, suggesting a broad potential for antimicrobial applications (Vasu et al., 2005).

Cytostatic and Pharmacological Potential Azomethine derivatives of this compound have shown promising cytostatic effects, indicating their potential use in cancer treatment. Additionally, these compounds demonstrate significant pharmacological properties, highlighting their importance in medical chemistry and pharmaceutical science (Chiriapkin et al., 2021).

Antitumor Activity Some specific derivatives of 2-amino-N-benzyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have shown notable antitumor effects. This finding is significant for the development of new anticancer agents, as it suggests the potential of these compounds in inhibiting the growth of human tumor cells (Ostapiuk et al., 2017).

Synthesis and Analysis Optimization Research has been dedicated to optimizing the synthesis and analysis methods for these compounds. This includes the development of high-performance liquid chromatography (HPLC) methods for assessing the purity and composition of the synthesized substances, which is crucial for their potential therapeutic application (Chiriapkin et al., 2021).

Serotonin Antagonist and Anti-anxiety Activities Novel thiophene derivatives synthesized from this compound have shown high activity as serotonin antagonists and in anti-anxiety applications. This suggests potential use in the development of new treatments for mental health disorders (Amr et al., 2010).

properties

IUPAC Name

2-amino-N-benzyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-11-7-8-13-14(9-11)21-16(18)15(13)17(20)19-10-12-5-3-2-4-6-12/h2-6,11H,7-10,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEZCXXBPYBIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-benzyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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